molecular formula C16H24N2O14P2 B1264166 dTDP-4-oxo-2,6-dideoxy-L-mannose

dTDP-4-oxo-2,6-dideoxy-L-mannose

Cat. No.: B1264166
M. Wt: 530.31 g/mol
InChI Key: AONILRCSLAIOQE-DVWMECQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-4-oxo-2,6-dideoxy-L-mannose is a nucleotide-activated sugar involved in bacterial lipopolysaccharide (LPS) biosynthesis, particularly in the formation of O-antigen polysaccharides. This compound is characterized by:

  • A thymidine diphosphate (dTDP) backbone.
  • A 4-oxo (keto) group at position C2.
  • Deoxygenation at positions C2 and C4.
  • An L-mannose stereochemical configuration.

It serves as a key intermediate in pathways producing rare deoxy and amino sugars, which contribute to bacterial cell wall diversity and antigenic specificity. For example, in Aeromonas hydrophila O6 serotype LPS, structurally unique sugars like L-perosamine (4-amino-4,6-dideoxy-L-mannose) determine serological identity . Enzymes such as dTDP-4-dehydrorhamnose 3,5-epimerase (EC 5.1.3.13) catalyze stereochemical modifications of this compound during LPS assembly .

Properties

Molecular Formula

C16H24N2O14P2

Molecular Weight

530.31 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4S,6S)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+/m0/s1

InChI Key

AONILRCSLAIOQE-DVWMECQTSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O

Canonical SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Stereochemistry and Functional Groups

  • C4 Substitution: The presence of a keto (oxo) group in this compound contrasts with amino or methyl groups in analogs like 0FX or the MetaCyc compound . These substitutions dictate enzymatic specificity; e.g., transaminases act on oxo groups to generate amino sugars .
  • Stereoisomerism: The L-mannose configuration in the target compound versus D-glucose in DWN determines its recognition by epimerases (e.g., EC 5.1.3.13), which invert C3/C5 stereochemistry during LPS assembly .

Metabolic Pathways

  • This compound is a precursor for L-perosamine in Aeromonas O-antigens, while DWN participates in D-sugar biosynthesis for polyketides .
  • The MetaCyc compound (dTDP-4-dehydro-3-C-methyl-2,6-dideoxy-L-galactose) incorporates a methyl branch , a hallmark of complex secondary metabolites like macrolide antibiotics .

Research Findings and Data

Enzymatic Mechanisms

  • Epimerization: this compound undergoes C3/C5 epimerization via EC 5.1.3.13 to form dTDP-4-dehydrorhamnose, a step critical for O-antigen diversity .
  • Amination: In Escherichia coli, homologous enzymes convert oxo sugars to amino sugars (e.g., dTDP-D-fucosamine) using glutamate as an amino donor .

Analytical Techniques

  • MALDI-TOF Mass Spectrometry : Used to resolve LPS O-antigens containing L-perosamine, confirming structural uniqueness in Aeromonas .
  • GLC-MS: Differentiates deoxy and amino sugars based on retention times and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTDP-4-oxo-2,6-dideoxy-L-mannose
Reactant of Route 2
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dTDP-4-oxo-2,6-dideoxy-L-mannose

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